

Application Notes and Protocols for 1,4-Dicaffeoylquinic Acid in Oncological Research

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Compound of Interest

Compound Name: 1,4-Dicaffeoylquinic acid

Cat. No.: B190988

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicaffeoylquinic acid (1,4-DCQA) is a polyphenolic compound belonging to the family of dicaffeoylquinic acids (DCQAs), which are esters of caffeic acid and quinic acid. While the anti-cancer properties of several DCQA isomers, such as 1,3-DCQA, 3,5-DCQA, and 4,5-DCQA, are increasingly being documented, specific research on the oncological applications of **1,4-Dicaffeoylquinic acid** is currently limited. However, its known biological activities, particularly its anti-inflammatory and antioxidant effects, suggest a strong potential for its use in cancer research and drug development. This document provides an overview of the potential applications of 1,4-DCQA in oncology, based on its known mechanisms and by drawing parallels with closely related and well-studied DCQA isomers. Detailed protocols for key experiments are also provided to guide researchers in their investigations.

Potential Oncological Applications of 1,4-Dicaffeoylquinic Acid

Based on its known biological activities and the established anti-cancer effects of other DCQA isomers, 1,4-DCQA is a promising candidate for investigation in the following areas of oncological research:

- **Anti-inflammatory Effects in the Tumor Microenvironment:** Chronic inflammation is a key driver of cancer progression. 1,4-DCQA is known to inhibit the production of the pro-inflammatory cytokine TNF- α .^[1] This activity could be leveraged to modulate the tumor microenvironment, potentially reducing inflammation-driven tumor growth and metastasis. The inhibition of NF- κ B, a central regulator of inflammation, is a common mechanism for DCQAs and a plausible avenue of investigation for 1,4-DCQA.^[2]
- **Antioxidant and Mitigation of Oxidative Stress:** Cancer cells often exhibit high levels of oxidative stress, which can paradoxically support their survival and proliferation. As a potent antioxidant, 1,4-DCQA could modulate the redox status of cancer cells, potentially sensitizing them to other therapies or inhibiting their growth.^[3]
- **Induction of Apoptosis:** A hallmark of cancer is the evasion of programmed cell death or apoptosis. Other DCQA isomers have been shown to induce apoptosis in cancer cells through the activation of caspase cascades.^[2] Investigating the pro-apoptotic potential of 1,4-DCQA in various cancer cell lines is a critical area for future research.
- **Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest:** The anti-proliferative effects of DCQAs have been demonstrated in various cancer types, including prostate and breast cancer, often through the induction of cell cycle arrest.^[4] Screening 1,4-DCQA for its ability to halt cancer cell proliferation would be a primary step in evaluating its anti-cancer efficacy.

Quantitative Data on Dicafeoylquinic Acids in Oncological Research

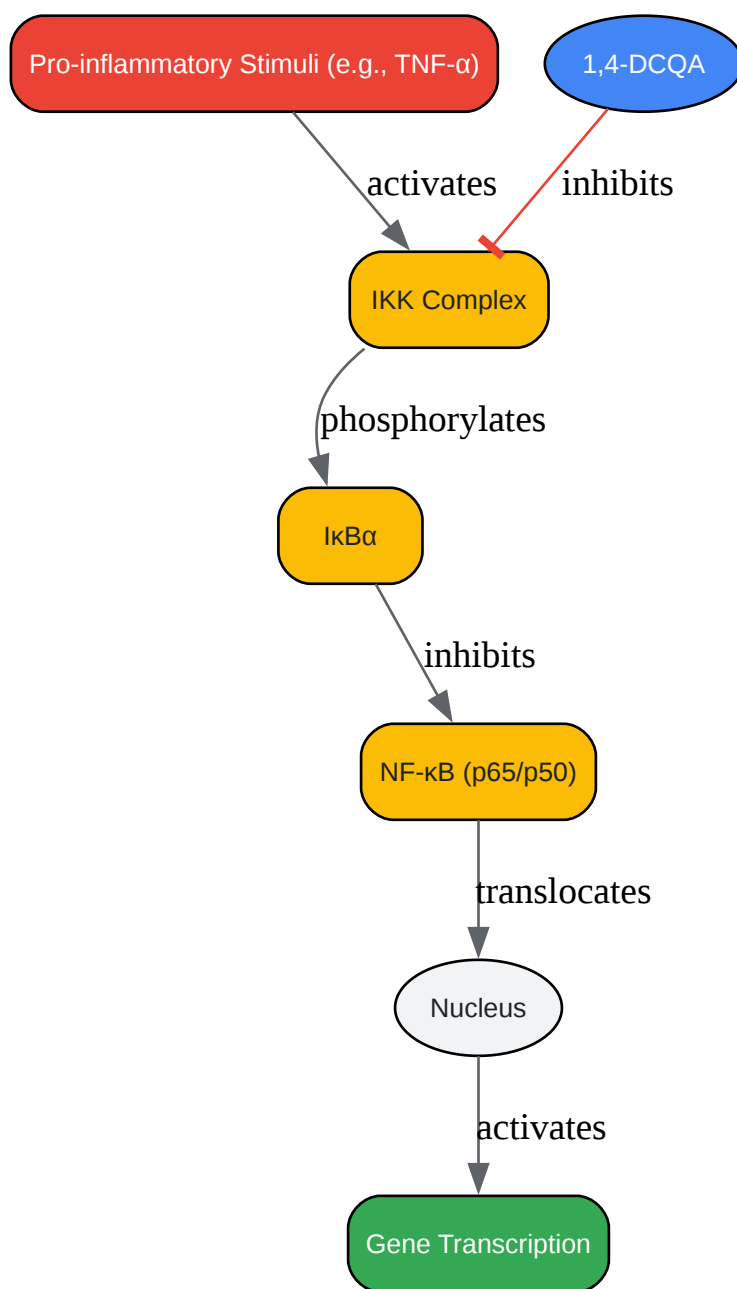
While specific quantitative data for 1,4-DCQA in cancer studies is not yet widely available, the following table summarizes the inhibitory concentrations (IC50) of other DCQA isomers in various cancer cell lines, providing a valuable reference for designing experiments with 1,4-DCQA.

DCQA Isomer	Cancer Cell Line	Assay	IC50 Value	Reference
4,5-Dicaffeoylquinic Acid	DU-145 (Prostate)	Cell Viability (MTT)	5 μ M	[4]
1,3-Dicaffeoylquinic Acid	MCF-7 (Breast)	Cell Proliferation (MTT)	< 300 μ M	[5]
3,5-Dicaffeoylquinic Acid	MCF-7 (Breast)	Cell Proliferation (MTT)	< 300 μ M	[5]
1,3-Dicaffeoylquinic Acid	MDA-MB-231 (Breast)	Cell Proliferation (MTT)	< 300 μ M	[5]
3,5-Dicaffeoylquinic Acid	MDA-MB-231 (Breast)	Cell Proliferation (MTT)	< 300 μ M	[5]

Key Signaling Pathways in DCQA-Mediated Anti-Cancer Effects

Research on various DCQA isomers has identified several key signaling pathways that are modulated to exert anti-cancer effects. These pathways represent important targets for investigation when studying 1,4-DCQA.

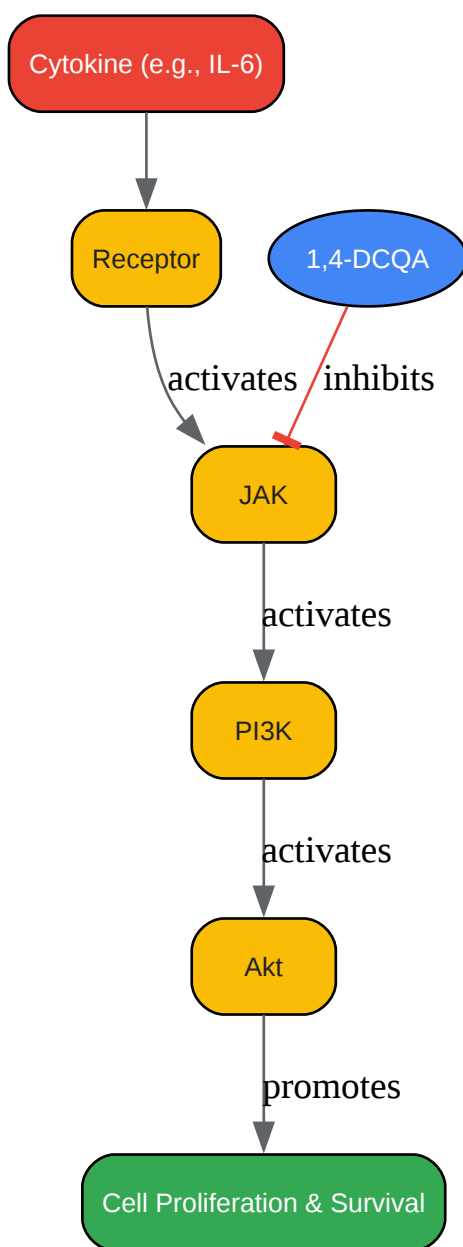
- **NF- κ B Signaling Pathway:** Dicaffeoylquinic acids have been shown to inhibit the nuclear translocation of NF- κ B, a key transcription factor involved in inflammation, cell survival, and proliferation.[2] This is a critical pathway to investigate for 1,4-DCQA's potential anti-cancer activity.



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Caption: Proposed inhibition of the NF-κB signaling pathway by 1,4-DCQA.

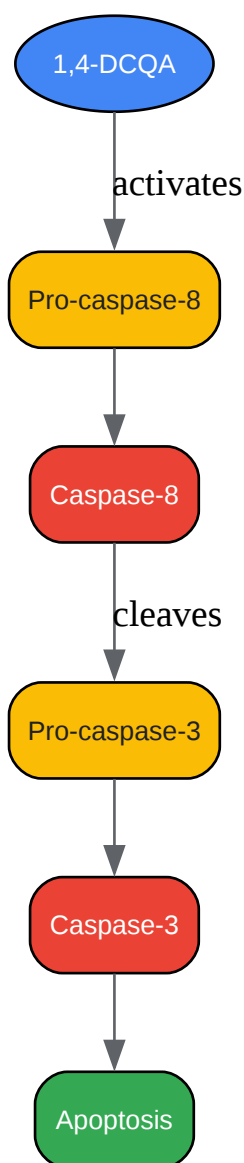
- JAK/PI3K/Akt Signaling Pathway: The 1,3-DCQA isomer has been found to suppress breast cancer cell proliferation and metastasis by targeting the JAK/PI3K/Akt pathway.[6] This pathway is crucial for cell growth, survival, and proliferation, making it a key area of interest for 1,4-DCQA research.



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Caption: Potential inhibition of the JAK/PI3K/Akt pathway by 1,4-DCQA.

- Apoptosis Pathway (Caspase Activation): Dicafeoylquinic acids can induce apoptosis by activating initiator caspases like caspase-8, which in turn cleave and activate executioner caspases such as caspase-3.[2]



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Caption: Induction of apoptosis via caspase activation by 1,4-DCQA.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer activity of **1,4-Dicaffeoylquinic acid**.

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 1,4-DCQA on cancer cell lines.



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